1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, furoyl groups, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furoyl groups to furyl alcohols.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce furyl alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents and overall molecular architecture.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These derivatives have a different core structure but share the dimethylaminoethyl side chain.
Uniqueness
1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of furoyl and furyl groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H18N2O5/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3 |
InChI Key |
YUFVNRWACPEGDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
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